molecular formula C8H18Sn B087310 Dibutyltin CAS No. 1002-53-5

Dibutyltin

Cat. No. B087310
CAS RN: 1002-53-5
M. Wt: 232.94 g/mol
InChI Key: AYOHIQLKSOJJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05256704

Procedure details

A mixture of 24.99 (0.10 mole) dibutyltin oxide, 21.6g (0.20 mole) 3-mercapto-1,2-propanediol and 300 ml toluene were charged to a round-bottom glass reaction flask fitted with a mechanical stirrer, thermocouple and a reflux condenser with a Dean-Stark water trap. The mixture was heated to reflux temperature, with agitation, and continued at reflux until a clear homogeneous solution formed and all water of reaction was collected in the trap. Removal of the toluene (flash evaporator) yielded 44.5g (99.5% yield) of dibutyltin-bis-(2,3-dihydroxypropylmercaptide), a straw-colored viscous liquid.
[Compound]
Name
24.99
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].SCC(O)CO.C1(C)C=CC=CC=1>O>[CH2:1]([Sn:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
24.99
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
21.6 g
Type
reactant
Smiles
SCC(CO)O
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a round-bottom glass reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until a clear homogeneous solution
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was collected in the trap
CUSTOM
Type
CUSTOM
Details
Removal of the toluene (flash evaporator)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn]CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 44.5 g
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.